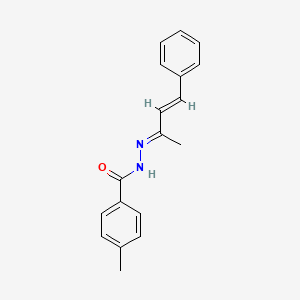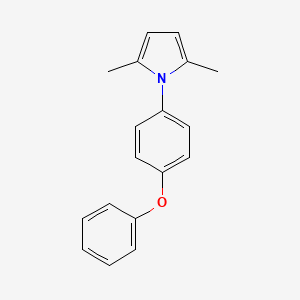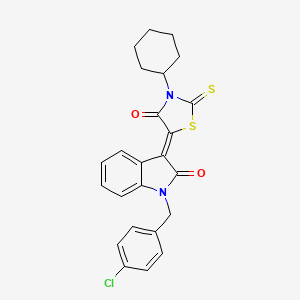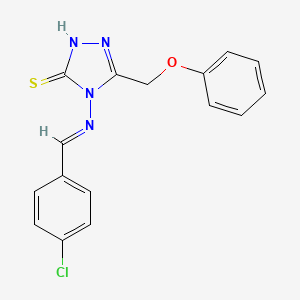![molecular formula C21H19ClN2O2S B11977401 (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide](/img/structure/B11977401.png)
(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide is a synthetic organic compound that features a thiazole ring, a chlorobenzyl group, and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Coupling with Ethoxyphenyl Group: The final step involves coupling the thiazole derivative with 4-ethoxyphenyl acetic acid under appropriate conditions to form the desired propenamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[5-(3-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide
- (2E)-N-[5-(3-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide
- (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)-2-propenamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C21H19ClN2O2S |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H19ClN2O2S/c1-2-26-18-9-6-15(7-10-18)8-11-20(25)24-21-23-14-19(27-21)13-16-4-3-5-17(22)12-16/h3-12,14H,2,13H2,1H3,(H,23,24,25)/b11-8+ |
Clé InChI |
PSLLOGXIGODMLV-DHZHZOJOSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)

![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977364.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977373.png)





